2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Overview
Description
2,4-Dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone is a chemical compound with the molecular formula C14H16N4O3 and a molecular weight of 288.309 g/mol . This compound is known for its unique structure, which combines a benzaldehyde moiety with a pyrimidinyl hydrazone group, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methyl-6-phenyl-2-pyrimidinylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The methoxy groups on the benzaldehyde moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2,4-Dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may influence various biochemical processes. Additionally, the compound’s structure allows it to participate in redox reactions, potentially affecting cellular oxidative states .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
- 3,4-Dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
- 2,4-Dichlorobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
- 2,6-Dichlorobenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone
Uniqueness
What sets 2,4-dimethoxybenzaldehyde (4-methyl-6-phenyl-2-pyrimidinyl)hydrazone apart from similar compounds is its specific substitution pattern on the benzaldehyde moiety, which can influence its reactivity and interaction with other molecules. This unique structure makes it particularly useful in certain synthetic applications and research studies .
Properties
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4-methyl-6-phenylpyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-11-18(15-7-5-4-6-8-15)23-20(22-14)24-21-13-16-9-10-17(25-2)12-19(16)26-3/h4-13H,1-3H3,(H,22,23,24)/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGGQDFQOICGQZ-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204426 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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